4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide
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Overview
Description
4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide is a complex organic compound that features a chlorophenyl group, a pyrazolo-pyridine ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo-pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the butanamide moiety: This can be done through amidation reactions where the amine group reacts with a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole structure but has different substituents.
7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(23)8-9-18(24)20-11-14-12-21-22-10-2-1-3-16(14)22/h4-7,12H,1-3,8-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSCQCFNYVBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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